![molecular formula C18H26N2O4S B5554528 N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide](/img/structure/B5554528.png)
N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide
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Description
Synthesis Analysis
The synthesis of N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide and related compounds often involves multistep reactions including reductions, cyclizations, and substitutions. For example, substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides were synthesized via sodium borohydride reduction in absolute ethanol, showcasing the complexity of synthesizing such molecules (Gangapuram & Redda, 2009).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide, such as the N-[(N-Unsubstituted Pyrrole-3-carbonyl)oxy]benzamide and its precursor Spiro[isoxazole-4,3′-pyrrole], reveals complex spatial arrangements. X-ray crystal-structure analysis and computational studies, including ab initio and DFT calculations, provide insights into conformational characteristics and rotational barriers, essential for understanding the molecule's biological properties (Grassi, Cordaro, Bruno, & Nicolò, 2002).
Chemical Reactions and Properties
Chemical reactions involving N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide derivatives often involve sulfonylation, cyclization, and oxidative conditions. For instance, copper-catalyzed oxidative ipso-cyclization of N-(p-methoxyaryl)propiolamides with disulfides has been developed to synthesize 3-(arylthio)-1-azaspiro[4.5]deca-3,6,9-triene-2,8-diones, illustrating the potential for creating diverse structures through metal-catalyzed reactions (Qian et al., 2015).
Scientific Research Applications
Antiviral Applications
A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and evaluated for their antiviral activity. Compounds within this group exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the potential of spirothiazolidinone scaffolds for developing new classes of antiviral molecules (Apaydın et al., 2020).
Anticancer Applications
New phenylaminosulfanyl-1,4‐naphthoquinone derivatives showed potent cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF‐7. Compounds induced apoptosis and arrested the cell cycle at the G1 phase, demonstrating the effectiveness of these derivatives as anticancer agents (Ravichandiran et al., 2019).
Neuroleptic Applications
Substituted benzamide drugs like sulpiride, which blocks cerebral dopamine receptors, are clinically effective as antipsychotic agents. These compounds have been used to distinguish different classes of dopamine receptors, indicating their significance in the development of neuroleptic medications (Theodorou et al., 1980).
properties
IUPAC Name |
N-(1-oxaspiro[4.4]nonan-3-yl)-4-(propylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-2-11-19-25(22,23)16-7-5-14(6-8-16)17(21)20-15-12-18(24-13-15)9-3-4-10-18/h5-8,15,19H,2-4,9-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTVRTGOWCXFET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CC3(CCCC3)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide |
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